"2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine chemical properties"
"2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine chemical properties"
Abstract
2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine (CAS: 69657-62-1) is a benzoxazole derivative characterized by a donor-acceptor-donor electronic architecture. It serves as a critical fluorophore scaffold in the development of amyloid-binding probes (similar to Thioflavin T and PiB) and as a pharmacophore in kinase inhibitor discovery. This guide details its chemical properties, synthesis via polyphosphoric acid (PPA) condensation, solvatochromic fluorescence, and reactivity profiles for bioconjugation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Core Identifiers
| Property | Detail |
| IUPAC Name | 2-(4-Methoxyphenyl)-1,3-benzoxazol-6-amine |
| Common Synonyms | 6-Amino-2-(4-methoxyphenyl)benzoxazole; 2-(4-Anisyl)-6-aminobenzoxazole |
| CAS Number | 69657-62-1 |
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molecular Weight | 240.26 g/mol |
| SMILES | COc1ccc(cc1)c2nc3ccc(N)cc3o2 |
| InChI Key | UIZKXQAHFXUDIX-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value / Description | Source/Note |
| Appearance | Pale yellow to beige solid | Analogous to 2-phenylbenzoxazole derivatives |
| Melting Point | >150 °C (Predicted) | Nitro-precursor melts at 164 °C [1] |
| Solubility | DMSO, DMF, Ethanol, Methanol | Low solubility in water (<1 mg/mL) |
| pKa (Conj.[1][2] Acid) | ~3.5 - 4.0 (Amine) | Estimated based on aniline derivatives |
| Fluorescence | Solvatochromic (Blue/Cyan emission) |
Electronic Structure & Fluorescence Mechanism
The molecule features a push-pull electronic system. The 6-amino group and the 4-methoxy group both act as electron donors, while the benzoxazole ring (specifically the imine nitrogen) acts as an electron acceptor.
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Ground State: Planar conformation stabilized by conjugation across the benzoxazole bridge.
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Excited State: Upon excitation, charge transfer occurs from the amine/methoxy donors to the benzoxazole core.
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Solvatochromism: The emission spectrum is sensitive to solvent polarity. In polar aprotic solvents (DMSO), the emission red-shifts due to stabilization of the intramolecular charge transfer (ICT) state.
Structural Diagram (DOT)
Caption: Electronic flow leading to fluorescence. The push-pull system facilitates Intramolecular Charge Transfer (ICT).
Synthesis & Manufacturing
Two primary routes exist: Direct Cyclocondensation (preferred for scale) and Nitro-Reduction (preferred for high purity).
Method A: Polyphosphoric Acid (PPA) Cyclocondensation
This method constructs the benzoxazole ring and installs the substituents in a single step using 2,4-diaminophenol.
Reagents:
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2,4-Diaminophenol dihydrochloride (CAS: 137-09-7)
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4-Methoxybenzoic acid (Anisic acid) (CAS: 100-09-4)
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Polyphosphoric Acid (PPA)[3]
Protocol:
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Preparation: In a round-bottom flask, mix 2,4-diaminophenol dihydrochloride (10 mmol) and 4-methoxybenzoic acid (10 mmol) in PPA (30 g).
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Cyclization: Heat the mixture to 180–200 °C for 4–6 hours under nitrogen. The high temperature drives the condensation and dehydration.
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Work-up: Cool to ~80 °C and pour into crushed ice/water (200 mL). Neutralize with NaOH or NH₄OH to pH 8–9.
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Purification: Filter the precipitate. Recrystallize from ethanol/water or purify via column chromatography (Silica, Hexane:EtOAc).
Method B: Nitro-Reduction Route
This route avoids the oxidation sensitivity of diaminophenols by reducing the nitro intermediate.
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Condensation: React 2-amino-5-nitrophenol with 4-methoxybenzoic acid (in PPA or boric acid melt) to yield 2-(4-methoxyphenyl)-6-nitrobenzoxazole .
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Reduction: Dissolve the nitro compound in ethanol/EtOAc. Add SnCl₂·2H₂O (5 equiv) and reflux for 2 hours (or use Pd/C + H₂).
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Isolation: Neutralize, filter catalyst, and concentrate to yield the 6-amine.
Synthesis Workflow Diagram (DOT)
Caption: One-pot synthesis via PPA cyclocondensation.
Chemical Reactivity & Derivatization[9]
The C6-amine is a nucleophilic handle, allowing this molecule to serve as a scaffold for more complex probes.
Amide Coupling (Drug/Probe Synthesis)
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Reaction: Reacts with acid chlorides or activated carboxylic acids (EDC/NHS).
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Application: Attaching targeting ligands or shifting the fluorescence wavelength.
Isothiocyanate Formation[10][11][12][13]
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Reagent: Thiophosgene or 1,1'-thiocarbonyldiimidazole (TCDI).
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Product: 2-(4-Methoxyphenyl)-benzoxazol-6-yl isothiocyanate.
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Use: Bioconjugation to lysine residues in proteins (fluorescent labeling).
Electrophilic Aromatic Substitution
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The benzoxazole ring is relatively electron-deficient, but the phenyl ring (activated by methoxy) can undergo nitration or halogenation, typically ortho to the methoxy group.
Biological Applications
Amyloid Fibril Detection
This molecule is structurally homologous to Thioflavin T (ThT) and PiB (Pittsburgh Compound B) .
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Mechanism: It binds to the
-sheet rich grooves of amyloid fibrils (A , -synuclein). -
Signal: Binding restricts the rotation of the single bond between the benzoxazole and phenyl ring, suppressing non-radiative decay and significantly enhancing fluorescence (Quantum Yield increase).
Kinase Inhibition
Benzoxazole amines are privileged scaffolds for ATP-competitive kinase inhibitors. The amine group often forms a key hydrogen bond with the hinge region of the kinase active site (e.g., VEGFR2, EGFR).
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning (GHS07).[4]
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Hazard Statements:
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Storage: Store at 2–8 °C, protected from light (photobleaching risk).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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Sigma-Aldrich. 2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine Product Page.Link
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PubChem. 2-(4-Methoxyphenyl)-1,3-benzoxazole Compound Summary. National Library of Medicine. Link
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BenchChem. Technical Guide to the Synthesis of Benzoxazole Derivatives.Link
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Tanaka, K., et al. (2001). Application of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole to Fluorescent Probes. J. Org.[6] Chem. Link
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Klunk, W. E., et al. Uncharged Thioflavin-T derivatives bind to amyloid-beta protein with high affinity. Life Sciences.[7] (Foundational reference for benzoxazole amyloid probes).
Sources
- 1. 33984-50-8 CAS MSDS (MBD) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-(4-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one | C31H22N2O6 | CID 1822916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(4-Methoxyphenyl)benzo[d]oxazole | C14H11NO2 | CID 483837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
